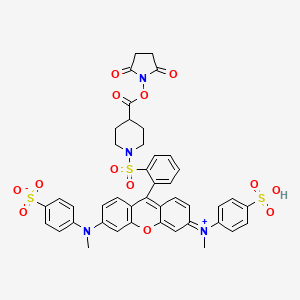
SY-9 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SY-9 NHS ester, also known as SY-9 succinimidyl ester, is a nonfluorescent acceptor dye often used in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. It is a more hydrophilic version of the popular SY-7 dark quencher. The compound is particularly useful in FRET applications due to its broad and intense quenching range from 500-600 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SY-9 NHS ester is synthesized through the reaction of SY-9 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
SY-9 NHS ester primarily undergoes substitution reactions, specifically nucleophilic substitution. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins (e.g., lysine residues), amine-modified oligonucleotides, and other amine-containing molecules.
Conditions: The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond.
Major Products
The major product of the reaction between this compound and primary amines is a covalent amide bond, resulting in the labeled protein or oligonucleotide .
Applications De Recherche Scientifique
SY-9 NHS ester is widely used in various scientific research applications:
Mécanisme D'action
SY-9 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Comparaison Avec Des Composés Similaires
SY-9 NHS ester is often compared with other nonfluorescent acceptor dyes such as SY-7 NHS ester and Qthis compound. While all these compounds serve similar purposes in FRET applications, this compound is more hydrophilic, making it more suitable for aqueous environments . Other similar compounds include:
- Carboxyrhodamine 110 (Rhodamine Green)
- Alexa Fluor® 488, 532, 546, 555, 568
- Cy3
- TAMRA
- ROX dyes
This compound stands out due to its broad quenching range and high efficiency in forming stable amide bonds under mild conditions .
Propriétés
Formule moléculaire |
C43H38N4O13S3 |
|---|---|
Poids moléculaire |
915.0 g/mol |
Nom IUPAC |
4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58) |
Clé InChI |
UFGPPUDYRGLQJT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



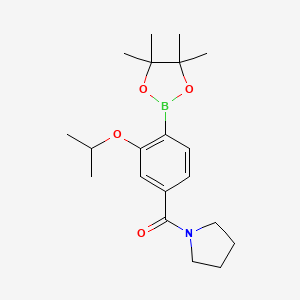
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
![[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)
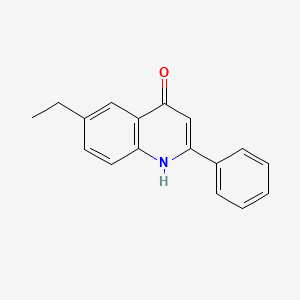
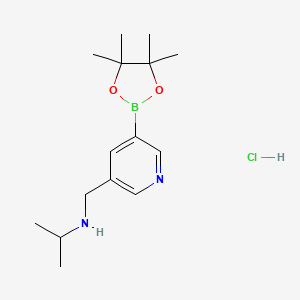
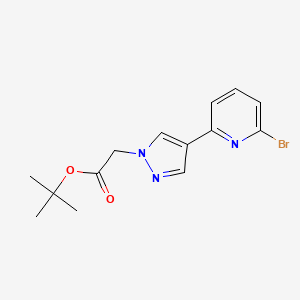
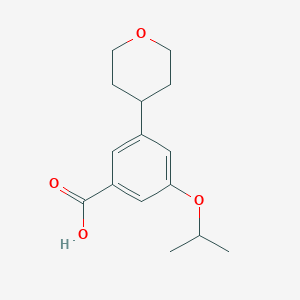
![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

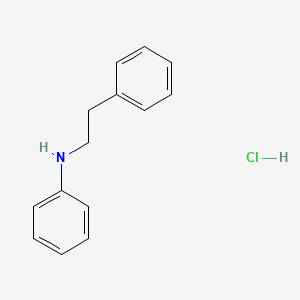
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)

